1-(Cyclobutylmethyl)piperazine
Overview
Description
1-(Cyclobutylmethyl)piperazine is an organic compound with the molecular formula C9H18N2 It is a derivative of piperazine, where the piperazine ring is substituted with a cyclobutylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Cyclobutylmethyl)piperazine can be synthesized through several methods. One common approach involves the alkylation of piperazine with cyclobutylmethyl halides under basic conditions. The reaction typically proceeds as follows:
Step 1: Preparation of cyclobutylmethyl halide by reacting cyclobutanol with a halogenating agent such as thionyl chloride or phosphorus tribromide.
Step 2: Alkylation of piperazine with the prepared cyclobutylmethyl halide in the presence of a base like potassium carbonate or sodium hydroxide.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reactant concentrations) can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclobutylmethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where the cyclobutylmethyl group can be replaced with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogen atoms replacing the cyclobutylmethyl group.
Substitution: Various alkyl or aryl-substituted piperazine derivatives.
Scientific Research Applications
1-(Cyclobutylmethyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a potential pharmacophore in drug design, particularly in the development of central nervous system (CNS) active agents.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(Cyclobutylmethyl)piperazine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as a ligand for various receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
1-(Cyclohexylmethyl)piperazine: Similar structure but with a cyclohexyl group instead of a cyclobutyl group.
1-(Cyclopropylmethyl)piperazine: Contains a cyclopropyl group, leading to different steric and electronic properties.
1-(Cyclopentylmethyl)piperazine: Features a cyclopentyl group, affecting its reactivity and biological activity.
Uniqueness: 1-(Cyclobutylmethyl)piperazine is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic characteristics. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to other piperazine derivatives.
Properties
IUPAC Name |
1-(cyclobutylmethyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-2-9(3-1)8-11-6-4-10-5-7-11/h9-10H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYIJMNZARQYLPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50359217 | |
Record name | 1-(cyclobutylmethyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50359217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82534-54-1 | |
Record name | 1-(cyclobutylmethyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50359217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(Cyclobutylmethyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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